Desfluoro 5-hydroxy orbifloxacin

Description

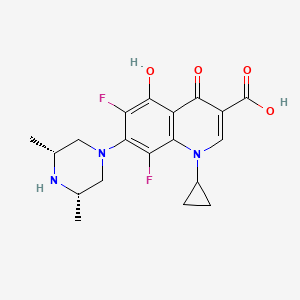

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-5-hydroxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O4/c1-8-5-23(6-9(2)22-8)16-13(20)15-12(18(26)14(16)21)17(25)11(19(27)28)7-24(15)10-3-4-10/h7-10,22,26H,3-6H2,1-2H3,(H,27,28)/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZZEIYHQYCPRF-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)O)C(=O)C(=CN3C4CC4)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)O)C(=O)C(=CN3C4CC4)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126458-22-8 | |

| Record name | Desfluoro 5-hydroxy orbifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126458228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORO 5-HYDROXY ORBIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2899SY5GHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Strategies

Chemical Synthesis Approaches for Desfluoro 5-hydroxy Orbifloxacin (B1677453)

Desfluoro 5-hydroxy orbifloxacin, chemically identified as 1-cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is primarily known as an impurity or metabolite of the veterinary fluoroquinolone, Orbifloxacin. Direct, targeted synthesis routes are not extensively documented in public literature. However, a plausible pathway can be constructed based on the known synthesis of Orbifloxacin and other related 5-hydroxy-4-quinolone derivatives.

A common industrial synthesis for Orbifloxacin starts with pentafluorobenzoyl chloride. google.com A hypothetical adaptation for this compound would likely begin with a precursor already containing the 5-hydroxy group, such as 2,3,4,5-tetrafluorobenzoyl chloride. The synthesis would proceed through several key steps:

Condensation: Reaction of the tetrafluorobenzoyl chloride derivative with a potassium salt of a malonic ester, such as potassium diethyl malonate.

Acylation and Cyclization Precursor Formation: Condensation with triethyl orthoformate followed by substitution with cyclopropylamine (B47189) to form an enamine intermediate.

Intramolecular Cyclization: A thermal or base-catalyzed intramolecular cyclization (ring-closing) reaction to form the core quinolone ring system. This is a critical step in forming the bicyclic scaffold.

Nucleophilic Aromatic Substitution: Introduction of the cis-3,5-dimethylpiperazine moiety at the C-7 position, which displaces one of the fluorine atoms on the benzene (B151609) ring portion of the scaffold.

The synthesis of 5-hydroxy-4-quinolone derivatives has been explored, providing a foundational basis for such proposed pathways. nih.gov

Precursor Chemistry and Reaction Mechanisms in Analog Synthesis

The synthesis of the broader 4-quinolone family, to which this compound belongs, relies on several classical and modern organic reactions. These methods utilize specific precursors to construct the characteristic bicyclic quinolone core.

Key Precursors:

Aniline (B41778) Derivatives: Substituted anilines are fundamental starting materials, forming the benzene ring portion of the quinolone.

β-Ketoesters and Malonic Esters: Compounds like diethyl malonate or ethyl acetoacetate (B1235776) provide the carbon atoms necessary to form the second, nitrogen-containing ring. vcu.edumdpi.com

Orthoformates: Reagents such as triethyl orthoformate are used in condensation steps. google.com

Core Reaction Mechanisms:

Several named reactions are pillars of quinolone synthesis:

Gould-Jacobs Reaction: This is one of the most established methods, involving the reaction of an aniline with an alkoxymethylenemalonic ester. vcu.eduwikiwand.com The process begins with a nucleophilic substitution, followed by a thermally induced 6-electron cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikiwand.comwikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-quinolone. mdpi.com

Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. acs.orgwikipedia.org Depending on the substrate and reaction conditions, it can yield either 4-quinolones or 2-quinolones. mdpi.comwikipedia.org The mechanism proceeds via an intramolecular aldol (B89426) condensation. mdpi.com

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters, followed by cyclization to produce quinolin-4(1H)-ones. researcher.life

The following table summarizes these classical synthesis routes:

| Reaction Name | Key Precursors | Core Mechanism | Primary Product Type |

|---|---|---|---|

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Condensation followed by thermal cyclization | 4-Hydroxyquinoline-3-carboxylate |

| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular aldol condensation | Hydroxyquinolines (2-OH or 4-OH) |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | Condensation followed by thermal cyclization | 4-Quinolones |

Derivatization of Fluoroquinolone Scaffolds for Novel Analog Generation

The biological activity of fluoroquinolones can be finely tuned by modifying various positions on the core scaffold. nih.gov The structure of this compound contains several key functional groups that are common targets for derivatization in analog development.

C-7 Position: The substituent at C-7, typically a nitrogen-containing heterocycle like the piperazine (B1678402) ring in many clinical fluoroquinolones, is crucial. nih.gov Modifications to this ring, such as N-alkylation or N-acylation, can significantly impact the compound's properties. mdpi.comajol.info For instance, introducing additional carbopiperazinyl groups at the C-7 position has been explored to enhance activity against resistant bacteria. mdpi.com The rotational freedom of the C-7 ring relative to the quinolone core is also a key structural parameter. nih.govresearchgate.net

C-3 Position: The carboxylic acid group at C-3 is essential for binding to the target enzyme, DNA gyrase. mdpi.com This group can be esterified or converted into amides or various heterocyclic bioisosteres (e.g., oxadiazoles, triazoles) to create prodrugs or novel hybrid molecules with different activity profiles. nih.govmdpi.com

N-1 Position: The substituent at the N-1 position, a cyclopropyl (B3062369) group in this compound, is a common feature in potent fluoroquinolones. Altering this group can modulate antibacterial potency and selectivity.

Methodologies for Structural Modification and Diversification

Modern synthetic chemistry offers a diverse toolkit for modifying the fluoroquinolone scaffold to generate extensive libraries of new analogs. These methodologies aim to create structural diversity efficiently.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for constructing and modifying quinolone systems under mild conditions. researcher.lifenih.gov Methods like the Sonogashira coupling, followed by carbonylative cyclization, allow for the efficient assembly of the 4-quinolone core from precursors like 2-iodoanilines and terminal alkynes. mdpi.comrsc.org These reactions are valued for their tolerance of a wide range of functional groups. researcher.lifenih.gov

Hybrid Molecule Synthesis: A prominent strategy involves creating hybrid structures by linking the fluoroquinolone scaffold to other pharmacologically active moieties. This is often achieved by modifying the C-3 carboxyl group. mdpi.comnih.gov For example, the carboxyl group can be converted to a hydrazide, which then serves as a precursor for synthesizing hybrids containing 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings. nih.gov

Click Chemistry: This approach allows for the efficient and specific joining of molecular building blocks. It has been used to attach moieties like a triazole ring to the N-1 position of the fluoroquinolone scaffold.

Multi-component Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient route to highly substituted quinolones.

The table below highlights key positions on the fluoroquinolone scaffold and common modification strategies.

| Position | Common Substituent | Derivatization Strategy | Purpose |

|---|---|---|---|

| N-1 | Cyclopropyl, Ethyl, Aryl | Varying the amine used in cyclization | Modulate potency |

| C-3 | Carboxylic Acid | Esterification, Amidation, Heterocycle formation (e.g., oxadiazole, triazole) | Create prodrugs, Generate hybrid molecules |

| C-7 | Piperazine, Pyrrolidine | Nucleophilic aromatic substitution with various N-heterocycles; N-acylation/alkylation of the heterocycle | Tune antibacterial spectrum and pharmacokinetics |

| C-8 | Fluorine, Methoxy | Use of appropriately substituted aniline precursors | Enhance activity against specific pathogens |

Molecular and Biochemical Mechanisms of Action

Investigation of Interaction with Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

The interaction of fluoroquinolones with these enzymes is typically mediated by a water-metal ion bridge, often involving a magnesium ion, which is coordinated by the drug and specific amino acid residues within the enzyme's active site. nih.gov For topoisomerase IV, key residues are often located in the ParC subunit, while for DNA gyrase, they are in the GyrA subunit. nih.gov It is plausible that Desfluoro 5-hydroxy orbifloxacin (B1677453) follows a similar binding pattern.

Biochemical Analysis of Enzyme Inhibition Kinetics

Specific biochemical data, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, for Desfluoro 5-hydroxy orbifloxacin against DNA gyrase and topoisomerase IV are not found in the reviewed literature. Such analyses are crucial for quantifying the inhibitory potency of a compound. For other fluoroquinolones, these values are determined through in vitro enzyme assays, such as DNA supercoiling inhibition assays for DNA gyrase and decatenation or relaxation assays for topoisomerase IV. nih.gov The degree of inhibition is often compared to that of well-characterized fluoroquinolones like ciprofloxacin (B1669076) or the parent compound, orbifloxacin.

Molecular Docking and Computational Modeling of Compound-Target Binding

Specific molecular docking or computational modeling studies for this compound were not identified in the available research. Such studies are instrumental in predicting the binding mode and affinity of a ligand to its target protein. For related fluoroquinolones, molecular docking simulations are used to visualize the interactions within the active site of DNA gyrase and topoisomerase IV. These models help in understanding the structure-activity relationships and can guide the design of more potent derivatives. The process typically involves generating a 3D model of the compound and docking it into the crystal structure of the target enzyme, followed by energy minimization and analysis of the binding interactions.

Cellular Responses to this compound Exposure in Prokaryotic Models

There is no specific information available regarding the cellular responses of prokaryotic models to exposure to this compound. Generally, exposure of susceptible bacteria to fluoroquinolones leads to the induction of the SOS response, a global response to DNA damage. This includes the upregulation of genes involved in DNA repair. At bactericidal concentrations, fluoroquinolones cause filamentation in some bacteria, inhibition of DNA synthesis, and ultimately, cell lysis. The specific effects on bacterial morphology, gene expression, and viability would need to be determined through dedicated microbiological studies.

Preclinical Pharmacokinetic Investigations

Absorption and Distribution Studies in Preclinical Animal Models

Specific studies detailing the absorption and tissue distribution of Desfluoro 5-hydroxy orbifloxacin (B1677453) in any preclinical animal model have not been identified in the public domain.

In Vitro and In Vivo Metabolic Fate Profiling

There is no available information from in vitro or in vivo studies that specifically profiles the metabolic fate of Desfluoro 5-hydroxy orbifloxacin.

Biotransformation Pathways and Identification of Further Metabolites

The biotransformation pathways leading to the formation of this compound from its parent compound, or any subsequent metabolism of this compound, have not been described in the available literature.

Structure Activity Relationship Sar Studies

Impact of Desfluoro- and 5-Hydroxy Substitutions on Biological Activity

The biological activity of fluoroquinolones is critically dependent on their chemical structure. The parent compound, orbifloxacin (B1677453), features a fluorine atom at the C-6 position, a common characteristic of this class of antibiotics that generally enhances antibacterial potency. wikipedia.org The removal of this fluorine atom to create a "desfluoro" analog represents a significant structural alteration. Studies on other des-fluoro(6) quinolones have shown that while the C-6 fluorine is a key contributor to broad-spectrum activity, its absence does not necessarily abolish antibacterial effects. nih.gov In some instances, des-fluoroquinolones have demonstrated potent activity, particularly against certain Gram-positive bacteria and even ciprofloxacin-resistant strains. oup.com This suggests that the remainder of the molecule can still effectively interact with its bacterial targets, DNA gyrase and topoisomerase IV.

The introduction of a hydroxyl group at the C-5 position is another noteworthy modification. Substitutions at the C-5 position of the quinolone ring have been shown to influence antibacterial activity. youtube.com For instance, the addition of an amino group at this position in some fluoroquinolones has been found to be beneficial for their antibacterial profile. nih.gov While specific data on a 5-hydroxy substitution in the context of orbifloxacin is limited, it is plausible that this polar group could alter the molecule's electronic properties, solubility, and interaction with the target enzymes or bacterial cell wall.

Comparative SAR Analysis with Orbifloxacin and Other Fluoroquinolone Analogs

A comparative analysis of Desfluoro 5-hydroxy orbifloxacin with its parent compound and other fluoroquinolones highlights the importance of specific substituents. Orbifloxacin itself is known for its broad antibacterial spectrum, encompassing Gram-negative and Gram-positive bacteria, as well as mycoplasma. bussan-ah.com

| Compound | C-5 Substituent | C-6 Substituent | C-7 Substituent | General Activity Profile |

| Orbifloxacin | H | F | cis-3,5-Dimethylpiperazinyl | Broad-spectrum antibacterial bussan-ah.com |

| This compound | OH | H | cis-3,5-Dimethylpiperazinyl | Expected to have altered, likely reduced, activity compared to orbifloxacin |

| Ciprofloxacin (B1669076) | H | F | Piperazinyl | Potent against Gram-negative bacteria mdpi.com |

| Moxifloxacin | H | F | 7-((4aS,7aS)-Octahydropyrrolo[3,4-b]pyridin-6-yl) | Enhanced activity against Gram-positive and anaerobic bacteria mdpi.com |

| Sparfloxacin | NH2 | F | cis-3,5-Dimethylpiperazinyl | Enhanced potency over ciprofloxacin nih.gov |

Elucidation of Key Pharmacophoric Elements for Target Interaction and Potency

The essential pharmacophore of a fluoroquinolone, the core structure required for activity, is the carboxy-4-pyridone nucleus. youtube.com This part of the molecule is crucial for binding to the bacterial DNA gyrase and topoisomerase IV enzymes. The carboxylic acid and the keto group at positions C-3 and C-4, respectively, are directly involved in this interaction, often through chelation with a magnesium ion. mdpi.com

The key pharmacophoric elements of fluoroquinolones include:

The N-1 substituent: An alkyl or cyclopropyl (B3062369) group at this position is essential for activity, with cyclopropyl often conferring greater potency. youtube.com Both orbifloxacin and its desfluoro-hydroxy analog possess this feature.

The C-6 fluorine: This atom generally increases lipophilicity and cell wall penetration, contributing to enhanced antibacterial activity. youtube.com Its absence in this compound is a significant deviation from the typical fluoroquinolone pharmacophore.

The C-7 substituent: This group influences the spectrum of activity and potency. youtube.com The piperazinyl ring and its derivatives at this position are known to enhance activity against a broad range of bacteria.

The introduction of a hydroxyl group at C-5 in this compound could introduce an additional hydrogen bonding opportunity, potentially altering its binding affinity within the enzyme-DNA complex.

Rational Design Principles for Fluoroquinolone Derivatives Based on this compound Insights

The study of analogs like this compound, even as impurities, provides valuable lessons for the rational design of new fluoroquinolone derivatives. The insights gained can guide the strategic modification of the quinolone scaffold to optimize activity, selectivity, and safety.

One key principle is the potential for "bioisosteric replacement," where one functional group is replaced by another with similar physical or chemical properties. While removing the C-6 fluorine is a significant change, understanding its impact could lead to the design of non-fluorinated quinolones with favorable properties, potentially reducing certain toxicities associated with fluorine.

Furthermore, the exploration of various substituents at the C-5 position is a promising avenue for drug design. The presence of the 5-hydroxy group in this orbifloxacin analog prompts further investigation into how different polar and non-polar groups at this position could modulate the drug-target interaction and pharmacokinetic properties. For instance, if a 5-hydroxy group is found to decrease activity, future designs might focus on other substituents at this position or maintain the original hydrogen.

By systematically analyzing the effects of modifications such as defluorination and hydroxylation, medicinal chemists can build a more comprehensive understanding of the SAR of fluoroquinolones. This knowledge is instrumental in the development of next-generation antibiotics that are more potent, have a broader spectrum of activity, and are less susceptible to the development of bacterial resistance.

Preclinical Biological Activity Assessments

In Vitro Antimicrobial Spectrum and Potency against Bacterial Pathogens

There is no available data on the in vitro antimicrobial spectrum and potency of desfluoro 5-hydroxy orbifloxacin (B1677453) against bacterial pathogens. Minimum Inhibitory Concentration (MIC) values, which are critical for understanding a compound's antimicrobial efficacy, have not been reported for this specific molecule.

Evaluation of Activity Against Fluoroquinolone-Resistant Bacterial Strains in Laboratory Models

Information regarding the activity of desfluoro 5-hydroxy orbifloxacin against fluoroquinolone-resistant bacterial strains is not available in the reviewed scientific literature.

Mechanistic Studies of Antimicrobial Action at the Cellular Level

There are no published mechanistic studies detailing how this compound may exert antimicrobial action at the cellular level. Research into its potential to inhibit bacterial DNA synthesis or induce changes in cell morphology has not been found.

In Vitro Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

No studies have been identified that assess the in vitro synergistic or antagonistic interactions of this compound with other antimicrobial agents.

Assessment of Resistance Development in Laboratory Microbial Populations

There is no available research on the potential for or the rate of resistance development to this compound in laboratory microbial populations.

Microbial Resistance Mechanisms and Evolution

Molecular Basis of Bacterial Resistance to Fluoroquinolones

The primary antibacterial action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. oup.com These enzymes are critical for DNA replication, repair, and recombination. Fluoroquinolones trap these enzymes in a complex with DNA, leading to the accumulation of double-strand DNA breaks and ultimately cell death. oup.com

Bacterial resistance to fluoroquinolones at the molecular level is predominantly achieved through two main chromosomal mutation-driven mechanisms:

Alterations in the Target Enzymes: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level fluoroquinolone resistance. oup.comnih.gov These mutations typically occur in specific, well-defined regions known as the Quinolone Resistance-Determining Regions (QRDRs). The resulting amino acid substitutions reduce the binding affinity of fluoroquinolones to their target enzymes, thereby diminishing their inhibitory effect. ontosight.ainih.gov In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, topoisomerase IV is usually the initial target. oup.comnih.gov

Reduced Intracellular Drug Accumulation: Bacteria can also develop resistance by limiting the amount of fluoroquinolone that reaches its intracellular targets. This is achieved through two primary strategies:

Decreased Permeability: Modifications to the bacterial outer membrane, such as alterations in porin proteins, can reduce the influx of fluoroquinolones into the cell. oup.com

Increased Efflux: The overexpression of multidrug resistance (MDR) efflux pumps is a major contributor to fluoroquinolone resistance. oup.comnih.gov These pumps are membrane proteins that actively transport a wide range of compounds, including fluoroquinolones, out of the bacterial cell, thus lowering the intracellular drug concentration. nih.gov

Characterization of Genetic Mutations in Quinolone Resistance-Determining Regions (QRDRs)

The Quinolone Resistance-Determining Regions (QRDRs) are specific segments within the gyrA, gyrB, parC, and parE genes where resistance-conferring mutations are most frequently found. ontosight.ai DNA sequencing of these regions is a standard method for identifying and characterizing fluoroquinolone resistance. nih.gov

Mutations in the QRDR of the gyrA gene, particularly at codons 83 and 87 (in Escherichia coli numbering), are very common in resistant Gram-negative bacteria. nih.gov For instance, a single amino acid substitution, such as Thr-83-Ile in the GyrA protein of Pseudomonas aeruginosa, is a key factor in the development of resistance. plos.org In Gram-positive bacteria like Staphylococcus aureus, mutations in the parC gene, such as at codon 80, are often the first step in acquiring resistance. nih.gov The accumulation of multiple mutations, for example, in both gyrA and parC, typically leads to higher levels of resistance. nih.govplos.org

| Gene | Common Mutation Hotspots (Codon Number) | Associated Bacteria | Effect on Resistance |

| gyrA | 83, 87 | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Primary determinant of resistance |

| parC | 80, 84 | Gram-positive bacteria (e.g., S. aureus), also Gram-negatives | Contributes to higher resistance levels |

| gyrB | 426, 447 | Less common, found in various bacteria | Contributes to resistance, often in conjunction with other mutations |

| parE | 420 | Less common, found in various bacteria | Contributes to resistance, often in conjunction with other mutations |

This table presents a generalized overview of common QRDR mutations. Specific codon positions and their effects can vary between bacterial species.

Role of Efflux Pump Systems in Mediating Reduced Susceptibility

Efflux pumps are a significant factor in the intrinsic and acquired resistance of bacteria to fluoroquinolones. oup.com These systems actively extrude antimicrobial agents from the bacterial cell, preventing them from reaching their intracellular targets. nih.gov Several families of efflux pumps are involved in fluoroquinolone resistance, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria. nih.gov

The overexpression of these pumps can result from mutations in the regulatory genes that control their expression. oup.com For example, mutations in the marRAB operon in E. coli can lead to the upregulation of the AcrAB-TolC efflux system, which confers resistance to a broad range of substrates, including fluoroquinolones. nih.gov While efflux pumps alone may only provide low to moderate levels of resistance, their overexpression can act synergistically with target-site mutations to produce high-level clinical resistance. asm.org Furthermore, the presence of active efflux systems can facilitate the selection of QRDR mutations. oup.com

| Efflux Pump Family | Examples | Energy Source | Bacteria |

| Resistance-Nodulation-Division (RND) | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | Proton Motive Force | Gram-negative bacteria |

| Major Facilitator Superfamily (MFS) | NorA (S. aureus), Lde (L. monocytogenes) | Proton Motive Force | Gram-positive and Gram-negative bacteria |

| ATP-Binding Cassette (ABC) | - | ATP Hydrolysis | Gram-positive and Gram-negative bacteria |

| Small Multidrug Resistance (SMR) | - | Proton Motive Force | Gram-positive and Gram-negative bacteria |

| Multidrug and Toxic Compound Extrusion (MATE) | - | Sodium Ion Gradient | Gram-positive and Gram-negative bacteria |

This table provides an overview of the major families of efflux pumps involved in antibiotic resistance.

Plasmid-Mediated Quinolone Resistance (PMQR) Genes and their Contribution to Resistance

For a long time, fluoroquinolone resistance was thought to be exclusively mediated by chromosomal mutations. However, the discovery of plasmid-mediated quinolone resistance (PMQR) has changed this understanding. ontosight.ai PMQR genes are located on mobile genetic elements (plasmids) and can be transferred between bacteria, facilitating the rapid spread of resistance. ontosight.ainih.gov

There are three main mechanisms of PMQR:

qnr Genes: These genes (qnrA, qnrB, qnrS, qnrC, qnrD) encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. nih.govasm.org

aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin. asm.orgbioone.org

Efflux Pumps: Some plasmids carry genes for efflux pumps, such as qepA and oqxAB, which actively extrude fluoroquinolones from the bacterial cell. ontosight.aiasm.org

It is important to note that PMQR determinants typically confer only a low level of resistance. nih.govasm.org However, their presence can facilitate the selection of higher-level resistance mechanisms, such as QRDR mutations, and contribute to treatment failure. nih.govresearchgate.net

| PMQR Gene | Mechanism of Action | Effect |

| qnr (e.g., qnrA, qnrB, qnrS) | Protection of DNA gyrase and topoisomerase IV | Low-level resistance to fluoroquinolones |

| aac(6')-Ib-cr | Enzymatic modification (acetylation) of fluoroquinolones | Reduced activity of specific fluoroquinolones |

| qepA, oqxAB | Plasmid-encoded efflux pumps | Increased extrusion of fluoroquinolones from the cell |

Evolutionary Fitness Costs and Benefits of Resistance Mutations in Laboratory Strains

The acquisition of antibiotic resistance mutations is often associated with a biological fitness cost. nih.gov These costs can manifest as reduced growth rates, decreased virulence, or other physiological impairments. nih.govasm.org For example, mutations in essential genes like gyrA can disrupt the normal function of the encoded enzyme, leading to a fitness disadvantage in the absence of antibiotic pressure. nih.gov

However, the fitness cost of fluoroquinolone resistance mutations is not universal and can vary depending on the specific mutation, the bacterial species, and the genetic background of the strain. nih.gov In some cases, resistance mutations may have a negligible or even beneficial effect on fitness. oup.comoup.com For instance, certain gyrA mutations in Neisseria gonorrhoeae have been shown to confer a fitness advantage in an in vivo infection model. oup.com

Furthermore, bacteria can evolve compensatory mutations in other genes that alleviate the fitness cost of the primary resistance mutation without compromising the level of resistance. nih.govasm.org This compensatory evolution can stabilize the resistant phenotype in a bacterial population, even in the absence of antibiotic selection pressure. Understanding the fitness costs and compensatory mechanisms associated with fluoroquinolone resistance is crucial for developing strategies to control its spread. nih.gov

Analytical Methodologies for Research and Characterization

Development and Validation of Chromatographic Techniques (e.g., HPLC-MS/MS) for Quantification in Complex Research Matrices

The quantification of Desfluoro 5-hydroxy orbifloxacin (B1677453), particularly in complex biological or environmental matrices, necessitates the development of robust and sensitive chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS), are the techniques of choice for this purpose. moca.net.uanih.gov

Method development for fluoroquinolones and their metabolites typically involves reversed-phase chromatography. moca.net.ua The selection of the stationary phase (the column) is critical for achieving optimal separation. A C18 or phenyl-hexyl column is often employed for the analysis of related fluoroquinolone compounds. nih.govnih.gov The mobile phase composition, a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), is carefully optimized to ensure good peak shape and resolution from other components in the sample. moca.net.uaresearchgate.net

Validation of these analytical methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their reliability. nih.gov Key validation parameters include:

Linearity : The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specified range. For related compounds, excellent linearity with correlation coefficients (r²) of ≥0.995 is typically achieved. nih.govnih.gov

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. For bioanalytical methods, accuracy is often within 90-110%, and precision, expressed as the relative standard deviation (%RSD), is generally required to be less than 15%. nih.gov

Sensitivity : The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified. For fluoroquinolones in biological fluids, LOQs in the range of 0.02 to 0.16 μg/mL have been reported using HPLC methods. nih.govnih.gov

Selectivity : The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. nih.gov

Robustness : The method's performance should remain unaffected by small, deliberate variations in parameters like pH, mobile phase composition, or flow rate. nih.gov

Sample preparation is a critical step for analysis in complex matrices like plasma or urine. Solid-phase extraction (SPE) is a common technique used to clean up the sample and concentrate the analyte before injection into the HPLC system, often achieving recoveries of over 90%. nih.gov

Table 1: Example HPLC Parameters for Fluoroquinolone Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column Type | Reversed-Phase C18 or Phenyl-Hexyl | moca.net.uanih.gov |

| Mobile Phase | Acetonitrile/Methanol and Phosphate or Formate Buffer | moca.net.uaresearchgate.net |

| Detection | Diode-Array Detection (DAD) or Fluorescence (FLD) or MS/MS | moca.net.uanih.govnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.netresearchgate.net |

| Linearity (r²) | ≥ 0.995 | nih.govnih.gov |

| Precision (%RSD) | < 7% | nih.govnih.gov |

| LOQ | 0.02 - 0.16 µg/mL (in plasma/urine) | nih.govnih.gov |

Spectroscopic (e.g., NMR, IR) and Spectrometric Characterization of Synthetic Intermediates and the Compound Itself

The structural elucidation of Desfluoro 5-hydroxy orbifloxacin and any intermediates formed during its synthesis is accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) are used to establish the complete connectivity of the molecule, confirming the positions of the cyclopropyl (B3062369) group, the substituted piperazine (B1678402) ring, and the hydroxyl group on the quinolone core.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the ketone C=O stretching of the quinolone ring, C-N stretching of the piperazine ring, and C-F stretching vibrations. nih.gov

Mass Spectrometry (MS) provides the accurate molecular weight of the compound and, through fragmentation patterns (MS/MS), offers further structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy, confirming the molecular formula C₁₉H₂₁F₂N₃O₄.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. researchgate.netnih.gov The chromophoric quinolone core gives rise to characteristic absorption maxima, which can be useful for quantitative analysis and for monitoring reactions.

Table 2: Spectroscopic Techniques for Structural Characterization

| Technique | Information Provided | Application |

|---|---|---|

| NMR (¹H, ¹³C, 2D) | Detailed atomic connectivity, chemical environment of atoms | Unambiguous structure determination |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-F) | Confirmation of key structural motifs nih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition, fragmentation patterns | Confirmation of molecular formula and structural fragments |

| UV-Vis Spectroscopy | Electronic transitions within the chromophore | Quantitative analysis and reaction monitoring researchgate.netnih.gov |

Bioanalytical Assay Development for High-Throughput Screening in Preclinical Studies

In the early stages of preclinical research, high-throughput screening (HTS) assays are essential for evaluating the biological activity and metabolic fate of new chemical entities. yu.eduresearchgate.net The development of bioanalytical assays for a compound like this compound for HTS would focus on speed, automation, and miniaturization.

These assays are typically performed in multi-well plate formats (e.g., 96- or 384-well plates) and utilize automated liquid handling systems to rapidly test thousands of samples. yu.edu For a potential drug candidate or metabolite, HTS can be used to screen for various properties:

Metabolic Stability : Assays using liver microsomes or hepatocytes can screen for the rate at which the compound is metabolized. The disappearance of the parent compound or the appearance of metabolites is quantified, often by rapid LC-MS/MS methods. researchgate.net

Cell Viability/Cytotoxicity : Cellular assays are used to assess the effect of the compound on different cell lines. Cell viability can be measured using fluorescent or luminescent reporter dyes that quantify cellular ATP levels or membrane integrity. aacrjournals.org

Target Engagement : If a specific molecular target is known, HTS assays can be designed to measure the compound's ability to interact with and modulate the activity of that target (e.g., an enzyme or receptor).

Efflux Pump Inhibition : For antibiotic research, flow cytometry-based HTS assays can screen for compounds that inhibit bacterial efflux pumps, which are a common mechanism of drug resistance. researchgate.net

The goal of these HTS assays is not to provide exhaustive characterization but to quickly identify promising compounds or flag potential liabilities, allowing researchers to prioritize which candidates to advance for more detailed studies. researchgate.net

Methodologies for Impurity Profiling and Identification in Research Samples

Impurity profiling is a critical aspect of chemical research and development, as the presence of impurities can significantly impact the properties and biological activity of a compound. This compound is itself listed as Orbifloxacin Impurity D in the European Pharmacopoeia, highlighting the importance of monitoring such related substances. nih.gov

Methodologies for impurity profiling focus on detecting, identifying, and quantifying all potential impurities in a research sample. Stability-indicating HPLC methods are specifically designed for this purpose. researchgate.net These methods must be able to separate the main compound from all its potential degradation products and process-related impurities. nih.gov

To develop such a method, the compound is subjected to forced degradation (stress testing) under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.net The resulting degradation products are then analyzed, typically by HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

HPLC-PDA allows for peak purity analysis, ensuring that a chromatographic peak corresponds to a single compound.

HPLC-MS is used to obtain the molecular weights of the impurities as they elute from the column, providing crucial clues for their identification. Subsequent fragmentation in MS/MS experiments can help elucidate their structures.

Once identified, reference standards for the impurities may need to be synthesized for accurate quantification. The validated method is then used to analyze research-grade batches of this compound to ensure its purity and to identify any new or unexpected impurities that may arise from a particular synthetic route or storage condition.

Advanced Research Perspectives and Future Directions

Exploration of Novel Biological Targets Beyond DNA Gyrase and Topoisomerase IV

The primary mechanism of action for fluoroquinolones, including the parent compound orbifloxacin (B1677453), is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. nih.govyoutube.com However, emerging research on various fluoroquinolone derivatives suggests that their biological activities may not be exclusively confined to these classical targets.

There is a growing body of evidence indicating that some fluoroquinolones exhibit activities against eukaryotic cells, including antiproliferative and anticancer effects. nih.govnih.gov This has led to the investigation of eukaryotic topoisomerases as potential targets. nih.gov While clinically relevant fluoroquinolones display a significant selectivity for prokaryotic topoisomerases, some compounds within this class have been shown to interact with eukaryotic type II topoisomerase. nih.govwikipedia.org The structural modifications inherent in Desfluoro 5-hydroxy orbifloxacin—specifically the absence of a fluorine atom at a key position and the addition of a hydroxyl group—could alter its target specificity. This raises the intriguing possibility that it may interact with novel bacterial or even eukaryotic cellular components. Future research could explore its binding affinity for a range of proteins beyond the established topoisomerases, potentially uncovering new mechanisms of action or off-target effects that could be exploited for therapeutic purposes. Some fluoroquinolones have also been noted to have immunomodulatory effects, suggesting interactions with host cell signaling pathways that warrant further investigation. nih.gov

Application in Investigating Broader Antimicrobial Resistance Mechanisms

Antimicrobial resistance to fluoroquinolones is a significant and growing concern. nih.govwikipedia.org The primary mechanisms of resistance involve mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drug to its target. youtube.comoup.com Another major resistance mechanism is the increased expression of efflux pumps, which actively transport the drug out of the bacterial cell. oup.com

This compound can serve as a valuable molecular probe to deepen our understanding of these resistance mechanisms. By comparing its activity against wild-type and resistant bacterial strains with known mutations in their topoisomerase genes, researchers can dissect the specific roles of different residues in drug binding. Furthermore, studying its interaction with various efflux pumps can help to characterize the substrate specificity of these transporters. oup.com Such studies could reveal whether the structural modifications in this compound allow it to evade certain resistance mechanisms. For instance, it could be a poorer substrate for specific efflux pumps, or it might retain some activity against fluoroquinolone-resistant topoisomerases. This line of inquiry could provide crucial insights for the design of new fluoroquinolones that are less susceptible to existing resistance pathways. Subinhibitory concentrations of fluoroquinolones have been shown to select for resistance, and understanding the role of metabolites like this compound in this process is an important area of future research. nih.gov

Potential as a Scaffold for Developing New Chemical Entities with Modified Activity Profiles

The quinolone ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets and can be readily modified to create a diverse range of bioactive compounds. nih.govtandfonline.com The fluoroquinolone scaffold, in particular, has been extensively explored for the development of not only new antibacterial agents but also compounds with antiviral and anticancer properties. nih.gov

This compound represents a naturally occurring modification of the fluoroquinolone scaffold. The removal of a fluorine atom and the introduction of a hydroxyl group can significantly alter the compound's physicochemical properties, such as its solubility, polarity, and ability to form hydrogen bonds. These changes, in turn, can influence its pharmacokinetic profile and biological activity. This makes this compound an attractive starting point, or scaffold, for the synthesis of new chemical entities. Medicinal chemists could systematically modify its structure, for example, by altering the substituents at the C-7 position, to create libraries of novel compounds. nih.gov These new molecules could then be screened for a wide range of biological activities, potentially leading to the discovery of new drugs with improved efficacy, a different spectrum of activity, or novel therapeutic applications beyond infectious diseases, such as oncology. nih.govnews-medical.net

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Research

The advent of "omics" technologies, such as transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins), offers powerful tools to investigate the detailed molecular mechanisms of drug action. While these technologies have been applied to study the effects of various fluoroquinolones, their application to metabolites like this compound remains a promising and largely unexplored area.

By exposing bacteria to this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can obtain a global view of the cellular response to the compound. This can help to identify not only the primary target but also any secondary or off-target effects. For example, such studies could reveal the upregulation of stress response genes, changes in metabolic pathways, or alterations in the expression of virulence factors. This information would provide a much more comprehensive understanding of its mechanism of action and could uncover novel pathways involved in its antibacterial activity or potential toxicity. nih.gov Pharmacomicrobiomics, the study of the interplay between drugs and the microbiome, is another emerging field where omics technologies could be applied to understand the effects of this compound. mdpi.com

Challenges and Opportunities in this compound Research as a Fluoroquinolone Analog

The research landscape for this compound is characterized by both significant challenges and compelling opportunities.

Challenges: The most significant challenge is the current scarcity of research focused specifically on this compound. As a metabolite, it has often been of secondary interest compared to its parent drug, orbifloxacin. Consequently, there is a lack of fundamental data on its biological activity, pharmacokinetic properties, and toxicological profile. The commercial availability of purified this compound may also be limited, potentially hindering research efforts. nih.gov

Opportunities: Despite the challenges, the opportunities are substantial. The very lack of research means that this is a wide-open field for original discoveries. As a naturally occurring analog of a successful antibiotic, this compound provides a unique opportunity to study the structure-activity relationships of fluoroquinolones. Research into this compound could lead to the development of new research tools for studying antimicrobial resistance and the discovery of novel therapeutic agents. researchgate.net The potential for this compound to possess a modified activity profile, possibly with reduced toxicity or an expanded spectrum of action, makes it a compelling subject for future investigation. The exploration of fluoroquinolone analogs is driven by the need to overcome rising antibiotic resistance and to develop new therapies for a range of diseases. nih.gov

Q & A

Q. How can researchers address variability in extraction efficiency during method validation?

Q. What computational tools are recommended for predicting this compound’s binding affinity to non-target proteins?

- Tools : Use AutoDock Vina for docking simulations and GROMACS for molecular dynamics. Validate with SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD values). Cross-reference with ToxCast databases to assess off-target risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.